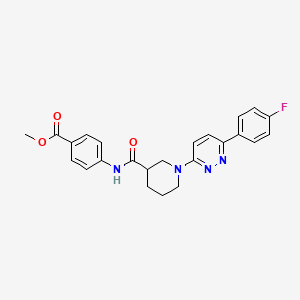

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

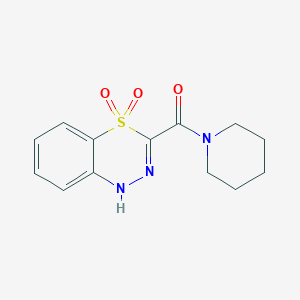

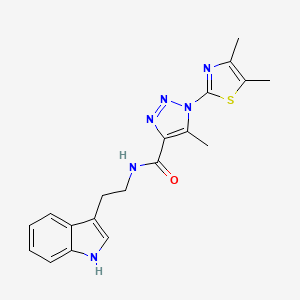

“Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a complex organic compound. It contains a pyridazinone moiety, which is a derivative of pyridazine . Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been the subject of extensive research .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups, including a pyridazinone ring, a piperidine ring, and a benzoate ester. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

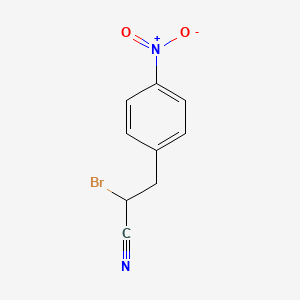

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinones, in general, have been found to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the specific functional groups present .Scientific Research Applications

Metabolism and Pharmacokinetics in Disease Treatment

Studies have explored the metabolism and pharmacokinetics of compounds with structural elements similar to Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, highlighting their significance in developing treatments for diseases like chronic myelogenous leukemia (CML) and cancer. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was examined in CML patients to identify main metabolic pathways, showing that the parent drug and its metabolites, including hydrolytic products, are crucial for its efficacy (Gong, Chen, Deng, & Zhong, 2010). Similarly, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors revealed insights into optimizing drug stability and efficacy in cancer treatment (Teffera et al., 2013).

Receptor Antagonism and Potential Therapeutic Effects

Research on compounds acting as receptor antagonists offers insights into their potential therapeutic applications. Selective serotonin 5-HT2 antagonists, for instance, have been studied for their central action and potential in treating disorders such as depression and anxiety. These studies elucidate the relationship between chemical structure and pharmacological activity, aiding in the design of compounds with targeted therapeutic effects (Andersen et al., 1992).

Chemical Structure and Drug Design

The synthesis and study of the chemical structure of related compounds contribute to the development of new drugs with improved efficacy and safety profiles. The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, for example, highlight the process of creating compounds with significant antituberculosis activity through molecular hybridization (Jeankumar et al., 2013). Similarly, the synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents demonstrates the therapeutic potential of chemically novel entities (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZCFNMPOMYJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)

![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)